Sodium L-lactate-2-d1
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Overview
Description
Sodium L-lactate-2-d1: is a deuterated form of sodium L-lactate, where one of the hydrogen atoms is replaced by deuterium. The compound has a molecular formula of CH3CD(OH)COONa and a molecular weight of 113.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium L-lactate-2-d1 can be synthesized by the deuteration of L-lactic acid followed by neutralization with sodium hydroxide. The deuteration process involves the replacement of a hydrogen atom with deuterium, typically using deuterium oxide (D2O) as the deuterium source .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration of L-lactic acid, followed by purification and neutralization processes. The compound is often produced in solution form with a concentration of 45-55% (w/w) in water .
Chemical Reactions Analysis
Types of Reactions: Sodium L-lactate-2-d1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pyruvate using oxidizing agents.
Reduction: It can be reduced to propionic acid under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Pyruvate
Reduction: Propionic acid
Substitution: Various substituted lactates depending on the reagent used.
Scientific Research Applications
Sodium L-lactate-2-d1 has diverse applications in scientific research, including:
Mechanism of Action
Sodium L-lactate-2-d1 exerts its effects through various mechanisms:
Metabolic Pathways: It is metabolized to carbon dioxide and water, consuming hydrogen cations in the process.
Signaling Molecules: Acts as a signaling molecule in cellular metabolism, influencing immune cell functions and stress response mechanisms.
Neuroprotection: Activates stress response pathways, including the Nrf2/Keap1/ARE system.
Comparison with Similar Compounds
Sodium L-lactate: Non-deuterated form with similar chemical properties but without the isotopic labeling.
Sodium D-lactate: The D-isomer of sodium lactate, differing in stereochemistry.
Sodium DL-lactate: A racemic mixture of both L- and D-isomers.
Uniqueness: Sodium L-lactate-2-d1 is unique due to its deuterium labeling, which makes it valuable for isotopic studies and tracing metabolic pathways. This isotopic substitution provides distinct advantages in analytical techniques like mass spectrometry and NMR spectroscopy .
Properties
Molecular Formula |
C3H5NaO3 |
---|---|
Molecular Weight |
113.07 g/mol |
IUPAC Name |
sodium;(2S)-2-deuterio-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i2D; |
InChI Key |
NGSFWBMYFKHRBD-QEKRQAICSA-M |
Isomeric SMILES |
[2H][C@](C)(C(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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